molecular formula C16H19NO B3059611 [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine CAS No. 93027-02-2

[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine

Cat. No.: B3059611
CAS No.: 93027-02-2
M. Wt: 241.33 g/mol
InChI Key: OSBRASOCYMAZJL-UHFFFAOYSA-N
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Description

“[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine” is a chemical compound with the molecular formula C16H19NO. It has a molecular weight of 241.33 g/mol . It is also known by several synonyms such as 4-methoxy-n-methylbenzylamine, n-4-methoxybenzyl-n-methylamine, n-methyl-4-methoxybenzylamine, 1-4-methoxyphenyl-n-methylmethanamine, 4-methoxyphenyl methyl methyl amine, benzenemethanamine, 4-methoxy-n-methyl, 4-methoxy-benzyl-methyl-amine, 4-methoxyphenyl-n-methylmethanamine, n-methyl-p-methoxybenzylamine, 1-4-methoxyphenyl-n-methyl-methanamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H19NO/c1-17-16(12-13-6-4-3-5-7-13)14-8-10-15(18-2)11-9-14/h3-11,16-17H,12H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.

It has a density of 1.031 g/mL at 20 °C .

Scientific Research Applications

  • Monoamine Oxidase Inhibition : A study by Ferguson and Keller (1975) explored the monoamine oxidase inhibiting activity of a series of compounds including (+/-)-4-methoxy-beta-hydroxyphenethylamine, which is structurally related to [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine. These compounds exhibited partial prevention of reserpine-induced hypothermia in mice and inhibited monoamine oxidase in a dose-dependent manner, suggesting potential applications in neuroscience and pharmacology (Ferguson & Keller, 1975).

  • Chemical Reactions and Derivatives : Blokhin et al. (1990) investigated the reactions of N-(4-methoxybenzylidene)-N,N-dialkyliminium and 2-(4-methoxyphenyl)pyridinium salts with aliphatic amines, which are closely related to the compound . This research contributes to the understanding of chemical properties and potential synthetic applications of these compounds (Blokhin et al., 1990).

  • Synthesis of Pharmaceutical Compounds : Agekyan and Mkryan (2015) focused on the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine. This research has implications for the development of new pharmaceutical compounds (Agekyan & Mkryan, 2015).

  • Ab Initio Studies for Molecular Understanding : Carballeira, Fernández, and Ríos (1990) conducted ab initio studies on molecules including 1-methoxy-N-methyl-methylamine, helping to understand the molecular properties and interactions at a theoretical level, which can aid in the design of new compounds and materials (Carballeira, Fernández, & Ríos, 1990).

  • Metabolism and Drug Analysis : Poklis et al. (2014) developed a high-performance liquid chromatography with tandem mass spectrometry method for the detection and quantification of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine. This work is crucial for the analysis of novel psychoactive substances in clinical and forensic toxicology (Poklis et al., 2014).

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-methyl-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-17-16(12-13-6-4-3-5-7-13)14-8-10-15(18-2)11-9-14/h3-11,16-17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBRASOCYMAZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93027-02-2
Record name NSC165851
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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